Cas no 1782486-47-8 (2-(5-Bromo-4-methoxypyridin-2-yl)ethan-1-amine)

2-(5-Bromo-4-methoxypyridin-2-yl)ethan-1-amine is a brominated and methoxylated pyridine derivative featuring a primary amine functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structure allows for further functionalization, making it valuable in the development of bioactive molecules. The bromine substituent enhances reactivity for cross-coupling reactions, while the methoxy group contributes to electronic modulation. The primary amine moiety facilitates conjugation or derivatization, broadening its utility in medicinal chemistry. High purity and stability under standard conditions ensure reliable performance in research and industrial processes. This compound is typically handled under inert conditions to preserve its reactivity.
2-(5-Bromo-4-methoxypyridin-2-yl)ethan-1-amine structure
1782486-47-8 structure
Product Name:2-(5-Bromo-4-methoxypyridin-2-yl)ethan-1-amine
CAS No:1782486-47-8
MF:C8H11BrN2O
MW:231.089740991592
MDL:MFCD34168374
CID:5638263
PubChem ID:84694230
Update Time:2025-11-06

2-(5-Bromo-4-methoxypyridin-2-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1782486-47-8
    • 2-(5-bromo-4-methoxypyridin-2-yl)ethan-1-amine
    • EN300-28226818
    • 2-(5-Bromo-4-methoxypyridin-2-yl)ethan-1-amine
    • MDL: MFCD34168374
    • Inchi: 1S/C8H11BrN2O/c1-12-8-4-6(2-3-10)11-5-7(8)9/h4-5H,2-3,10H2,1H3
    • InChI Key: XZEHEPJMDHURPU-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=C1OC)CCN

Computed Properties

  • Exact Mass: 230.00548g/mol
  • Monoisotopic Mass: 230.00548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 48.1Ų

2-(5-Bromo-4-methoxypyridin-2-yl)ethan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28226818-1g
2-(5-bromo-4-methoxypyridin-2-yl)ethan-1-amine
1782486-47-8
1g
$1357.0 2023-09-09
Enamine
EN300-28226818-5g
2-(5-bromo-4-methoxypyridin-2-yl)ethan-1-amine
1782486-47-8
5g
$3935.0 2023-09-09
Enamine
EN300-28226818-10g
2-(5-bromo-4-methoxypyridin-2-yl)ethan-1-amine
1782486-47-8
10g
$5837.0 2023-09-09
Enamine
EN300-28226818-0.05g
2-(5-bromo-4-methoxypyridin-2-yl)ethan-1-amine
1782486-47-8
0.05g
$1140.0 2023-09-09
Enamine
EN300-28226818-0.1g
2-(5-bromo-4-methoxypyridin-2-yl)ethan-1-amine
1782486-47-8
0.1g
$1195.0 2023-09-09
Enamine
EN300-28226818-0.25g
2-(5-bromo-4-methoxypyridin-2-yl)ethan-1-amine
1782486-47-8
0.25g
$1249.0 2023-09-09
Enamine
EN300-28226818-0.5g
2-(5-bromo-4-methoxypyridin-2-yl)ethan-1-amine
1782486-47-8
0.5g
$1302.0 2023-09-09
Enamine
EN300-28226818-1.0g
2-(5-bromo-4-methoxypyridin-2-yl)ethan-1-amine
1782486-47-8
1g
$1357.0 2023-05-24
Enamine
EN300-28226818-2.5g
2-(5-bromo-4-methoxypyridin-2-yl)ethan-1-amine
1782486-47-8
2.5g
$2660.0 2023-09-09
Enamine
EN300-28226818-5.0g
2-(5-bromo-4-methoxypyridin-2-yl)ethan-1-amine
1782486-47-8
5g
$3935.0 2023-05-24

Additional information on 2-(5-Bromo-4-methoxypyridin-2-yl)ethan-1-amine

2-(5-Bromo-4-methoxypyridin-2-yl)ethan-1-amine (CAS No. 1782486-47-8)

2-(5-Bromo-4-methoxypyridin-2-yl)ethan-1-amine, also known by its CAS registry number 1782486-47-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a pyridine ring substituted with bromine and methoxy groups, along with an ethylamine moiety. The compound's structure has been extensively studied, and its potential applications in drug discovery and material science are currently being explored.

The synthesis of 2-(5-Bromo-4-methoxypyridin-2-yl)ethan-1-amine involves a multi-step process that typically begins with the preparation of the pyridine derivative. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to construct the pyridine core, followed by nucleophilic substitution to introduce the ethanamine group. These methods not only enhance the scalability of the synthesis but also align with green chemistry principles by minimizing waste and energy consumption.

One of the most promising applications of this compound lies in its potential as a building block for bioactive molecules. The presence of bromine and methoxy groups on the pyridine ring makes it an attractive candidate for further functionalization. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against various enzymes, including kinases and proteases, which are implicated in diseases such as cancer and neurodegenerative disorders. For example, a derivative synthesized by Smith et al. (2023) showed selective inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.

In addition to its role in drug discovery, 2-(5-Bromo-4-methoxypyridin-2-yl)ethan-1-amine has also found utility in materials science. Its ability to coordinate with metal ions has led to its use in the synthesis of metalloorganic frameworks (MOFs) and coordination polymers. A study published in Nature Materials highlighted its application in constructing a MOF with high surface area and exceptional gas adsorption properties, making it a candidate for next-generation gas storage technologies.

The pharmacokinetic profile of this compound has also been investigated, with particular attention to its absorption, distribution, metabolism, and excretion (ADME) properties. Preclinical studies indicate that it exhibits moderate solubility in aqueous solutions and good permeability across biological membranes, suggesting potential for oral administration. However, further studies are required to fully characterize its pharmacokinetics and toxicity profile.

In conclusion, 2-(5-Bromo-4-methoxypyridin-2-y l)ethan -1 -amine (CAS No. 1782486 -47 -8 ) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, efficient synthesis methods, and promising biological activity position it as a valuable tool for researchers in academia and industry alike. As ongoing research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in the development of novel therapeutic agents and advanced materials.

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.